Product packaging for (5S)-1,5,6-Trihydroxyhexane-2,3-dione(Cat. No.:CAS No. 64623-59-2)

(5S)-1,5,6-Trihydroxyhexane-2,3-dione

Cat. No.: B14498314
CAS No.: 64623-59-2
M. Wt: 162.14 g/mol
InChI Key: OKVIFNQBEGMUGM-BYPYZUCNSA-N
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Description

(5S)-1,5,6-Trihydroxyhexane-2,3-dione is a chiral hydroxy diketone compound of interest in synthetic organic chemistry and biochemical research. Its structure, featuring multiple adjacent hydroxy and keto functional groups, makes it a potential versatile building block or intermediate for the synthesis of more complex molecules . Researchers can explore its utility in developing novel heterocyclic compounds or as a precursor in pharmaceutical research. The specific stereochemistry at the 5-position ((S)-configuration) may be critical for studies in asymmetric synthesis or for investigating stereospecific biological interactions. This product is provided as a high-purity material to ensure consistent and reliable results in a laboratory setting. It is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans. Researchers are encouraged to consult the specific analytical data (e.g., NMR, MS) provided for this lot to confirm its identity and purity for their applications. Please contact our technical support team for more detailed information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B14498314 (5S)-1,5,6-Trihydroxyhexane-2,3-dione CAS No. 64623-59-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64623-59-2

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(5S)-1,5,6-trihydroxyhexane-2,3-dione

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h4,7-9H,1-3H2/t4-/m0/s1

InChI Key

OKVIFNQBEGMUGM-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](CO)O)C(=O)C(=O)CO

Canonical SMILES

C(C(CO)O)C(=O)C(=O)CO

Origin of Product

United States

Structure and Stereochemical Characterization of 5s 1,5,6 Trihydroxyhexane 2,3 Dione

Definitive Stereochemical Assignment and Chirality at the C-5 Position

The designation "(5S)" explicitly assigns the stereochemistry at the C-5 position of the hexane (B92381) chain. This indicates that the hydroxyl group at this position is oriented in a specific three-dimensional arrangement. The Cahn-Ingold-Prelog priority rules would be used to definitively assign this "S" configuration based on the atomic numbers of the substituents attached to the chiral center. However, without experimental data from techniques such as X-ray crystallography or specific optical rotation measurements for this particular molecule, any discussion remains hypothetical.

Advanced Spectroscopic Methods for Confirming the Structure and Relative/Absolute Configuration

Advanced spectroscopic methods are indispensable for the structural elucidation of novel compounds. For (5S)-1,5,6-Trihydroxyhexane-2,3-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques like COSY and HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential.

Predicted Spectroscopic Data (Hypothetical):

Spectroscopic TechniquePredicted Features
¹H NMR Signals corresponding to the different protons in the molecule, with chemical shifts influenced by the adjacent hydroxyl and dione (B5365651) functional groups. Coupling patterns would reveal the connectivity of the carbon backbone.
¹³C NMR Distinct signals for the six carbon atoms, with the carbonyl carbons of the dione group appearing at characteristic downfield shifts.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns could provide further structural information.
IR Spectroscopy Characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.

It is crucial to emphasize that the data in this table is purely predictive and not based on experimental results for this compound.

Analysis of Conformational Preferences and Intramolecular Interactions

The acyclic nature of this compound allows for rotation around its carbon-carbon single bonds, leading to various possible conformations. The preferred conformation would be the one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as hydrogen bonding between the hydroxyl groups and the dione oxygens. Computational modeling, a powerful tool in modern chemistry, could be employed to predict the most stable conformers and the energetic barriers between them. However, no such computational studies for this specific molecule have been published.

Biosynthesis and Metabolic Precursors of Hexanedione Derivatives

Hypothetical Biosynthetic Routes to Dihydroxyhexanediones from Carbohydrate Metabolism, considering general hexose (B10828440) metabolism.

The biosynthesis of (5S)-1,5,6-Trihydroxyhexane-2,3-dione is hypothesized to originate from common hexose sugars, which are central to carbohydrate metabolism. A plausible route begins with a six-carbon sugar, such as D-glucose or D-fructose, and proceeds through a series of enzymatic modifications including isomerization, oxidation, and epimerization.

One proposed pathway starts with D-fructose-6-phosphate, an intermediate in the glycolysis pathway. youtube.com This precursor could undergo a series of transformations to yield the target molecule. The initial steps might involve dephosphorylation and subsequent isomerization. A key transformation would be the oxidation of hydroxyl groups at the C-2 and C-3 positions to form the dione (B5365651) structure. The stereochemistry at the C-5 position, a defining feature of the molecule, would likely be established by a stereospecific enzyme.

Another possibility involves the pentose (B10789219) phosphate (B84403) pathway, which generates various sugar intermediates. A precursor from this pathway could undergo an aldol (B89426) addition with a two-carbon unit to form a hexose derivative, which is then further modified. The formation of dicarbonyl compounds from the degradation and oxidation of glucose is a known process, which could serve as a model for the formation of the 2,3-dione moiety. researchgate.net

Below is a table outlining a hypothetical biosynthetic pathway from D-Fructose.

StepPrecursorTransformationIntermediate/ProductNotes
1D-FructoseIsomerizationD-PsicoseA C-3 epimer of D-fructose. nih.gov
2D-PsicoseOxidation at C-22-Keto-D-psicoseIntroduction of the first carbonyl group.
32-Keto-D-psicoseOxidation at C-31,6-Dihydroxy-D-threo-hexane-2,3,5-trioneFormation of the dicarbonyl structure.
41,6-Dihydroxy-D-threo-hexane-2,3,5-trioneReduction at C-5This compoundEstablishment of the final stereochemistry.

Identification of Enzymatic Systems Involved in Dicarbonyl Compound Formation, such as those related to methylglyoxal (B44143) synthesis from triose phosphates.

The enzymatic machinery required for the hypothetical biosynthesis of this compound would likely involve several classes of enzymes known to catalyze similar reactions in other metabolic pathways. The formation of dicarbonyl compounds, for instance, is observed in the synthesis of methylglyoxal from triose phosphates during glycolysis.

The key enzymatic steps would likely be catalyzed by oxidoreductases, isomerases, and potentially lyases. The oxidation of hydroxyl groups to form the dione structure could be carried out by dehydrogenases or oxidases, similar to galactose oxidase which oxidizes the C-6 primary alcohol of D-galactose. nih.govacs.org The stereospecific reduction at the C-5 position would require a reductase with high stereoselectivity, akin to dicarbonyl reductases that produce chiral diols. rsc.org

The table below details the hypothetical enzymes involved in the proposed biosynthetic pathway.

StepTransformationEnzyme ClassSpecific Hypothetical EnzymeFunction
1IsomerizationIsomeraseD-Psicose 3-epimeraseInterconversion of hexose isomers.
2OxidationOxidoreductasePsicose 2-dehydrogenaseCatalyzes the oxidation of the C-2 hydroxyl group.
3OxidationOxidoreductase2-Keto-psicose 3-dehydrogenaseCatalyzes the oxidation of the C-3 hydroxyl group.
4ReductionOxidoreductase1,6-Dihydroxy-D-threo-hexane-2,3,5-trione 5-reductaseStereospecifically reduces the C-5 carbonyl group.

Investigation of Metabolic Intermediates and Analogous Hexanols or Hexanediones.

The proposed biosynthetic pathway for this compound involves several metabolic intermediates that are structurally related to other known compounds. The initial precursors, D-fructose and its epimer D-psicose, are common monosaccharides. nih.gov The subsequent keto- and dicarbonyl-containing intermediates are analogous to other α-dicarbonyl compounds found in biological systems, such as glyoxal (B1671930) and methylglyoxal. researchgate.net

The final product is a hydroxylated hexanedione. Other hexanediones, such as 2,5-hexanedione, are known metabolites of n-hexane and have been studied for their neurotoxicity. nih.govresearchgate.net While the biological role of this compound is not yet fully understood, its structural similarity to these other molecules suggests it may play a role in cellular signaling or metabolism.

The following table provides a comparison of this compound with related metabolic intermediates and analogous compounds.

CompoundClassKey Structural FeaturesRelevance
D-FructoseHexoseSix-carbon monosaccharide with a ketone group.Common metabolic intermediate. youtube.com
D-PsicoseHexoseC-3 epimer of D-fructose.Potential biosynthetic precursor. nih.gov
MethylglyoxalDicarbonylA reactive dicarbonyl compound.Formed during glycolysis. researchgate.net
2,5-HexanedioneHexanedioneA six-carbon diketone.A metabolite of n-hexane. nih.govresearchgate.net
This compoundHydroxylated HexanedioneA six-carbon diketone with three hydroxyl groups.The target compound of this study.

Mechanistic Studies of 5s 1,5,6 Trihydroxyhexane 2,3 Dione Interactions

Chemical Reactivity of Alpha-Diketone Functionalities in Polyhydroxylated Systems

The chemical behavior of (5S)-1,5,6-Trihydroxyhexane-2,3-dione is significantly influenced by the alpha-diketone (or vicinal diketone) group at the C2 and C3 positions. This functionality consists of two adjacent carbonyl groups, which imparts distinct electrophilic character to the molecule.

Alpha-diketones are known to be reactive towards cellular nucleophiles. nih.gov The electrophilicity of the carbonyl carbons makes them susceptible to covalent modification of nucleophilic amino acid residues in proteins, with a particular reactivity noted for arginine. nih.gov This interaction is a critical event in the biological activity and potential toxicity of various alpha-diketones. nih.gov The reactivity of these compounds can be influenced by the length of the attached carbon chain, with studies on related diketones like 2,3-butanedione (B143835) and 2,3-pentanedione (B165514) showing that chemical reactivity with an arginine substrate tends to decrease as the chain length increases. nih.gov

In biological systems, a major metabolic pathway for alpha-diketones is reduction. nih.gov These compounds can be enzymatically converted to the corresponding alpha-hydroxyketones (acyloins), a transformation catalyzed by NAD(P)H-dependent enzymes. nih.gov This reduction is generally considered a detoxification pathway, as it diminishes the electrophilicity of the molecule. nih.gov Further metabolism can involve oxidation of terminal methyl groups to yield ketocarboxylic acids, which can then enter central metabolic pathways like the citric acid cycle. inchem.org The presence of multiple hydroxyl groups in the this compound structure likely modulates this reactivity through steric and electronic effects, in addition to influencing its solubility and transport.

Role of Vicinal Diols in Intermolecular Hydrogen Bonding and Potential Chelation

The this compound molecule possesses a vicinal diol at the C5 and C6 positions (a 1,2-diol). This structural feature is critical for its intermolecular interactions. The two adjacent hydroxyl groups can act as both donors and acceptors for hydrogen bonds. fiveable.me This capacity for multiple hydrogen bonding interactions is crucial for the molecule's solubility in aqueous environments and its ability to bind specifically within the active sites of proteins. rcsb.org

The proximity of the hydroxyl groups in vicinal diols can lead to cooperative effects, resulting in robust and dynamic intermolecular cross-links. rcsb.org While the existence and stability of intramolecular hydrogen bonds in simple vicinal diols are a subject of ongoing study and depend heavily on the molecule's conformation, their ability to form extensive intermolecular networks is well-established. rsc.orgacs.org These interactions influence the physical properties of the molecule and are fundamental to its recognition by biological receptors. fiveable.me

Furthermore, the 1,2-diol arrangement is a classic chelating motif. This is particularly relevant in the context of its analog DPD, which is known to react with borate (B1201080) to form a stable cyclic furanosyl borate diester. rcsb.orgnih.gov This cyclized, borated form is the specific ligand recognized by the LuxP receptor in certain marine bacteria. rcsb.org The vicinal diol of this compound provides the necessary geometry to potentially engage in similar chelation with borate or other environmentally available ions, a process that could be critical for its biological activity in specific contexts.

Elucidation of Reaction Kinetics and Thermodynamic Principles Governing Chemical Transformations

Table 3: Representative Kinetic and Affinity Data from the AI-2 Quorum Sensing System.
System ComponentParameterMeasured ValueSignificanceReference
LsrK Inhibitor (Y205-6768)IC5011.28 ± 0.70 µMQuantifies the concentration needed to inhibit 50% of the LsrK enzyme activity, indicating binding potency. frontiersin.org
LsrK Inhibitor (4171-0375)Kd~20.1 µMThe dissociation constant reflects the intrinsic binding affinity between the inhibitor and the LsrK protein. nih.gov
AI-2 release from LsrBOptimal Temperature55 °CDemonstrates the kinetic stability of the ligand-protein complex and provides a method for experimental manipulation. nih.gov

These principles of thermodynamics and kinetics would dictate the stability, reactivity, and ultimate biological function of this compound in its interactions with bacterial signaling systems.

Applications in Inter Species Quorum Sensing Modulation

Dihydroxyhexanediones as Probes for Autoinducer-2 (AI-2) Receptor Specificity

Structure-Activity Relationships (SAR) of Stereoisomeric Dihydroxyhexanediones as Quorum Sensing Agonists and Antagonists

CompoundActivity in V. harveyi (LuxP Receptor)EC₅₀ (Agonist)IC₅₀ (Antagonist)Activity in E. coli (LsrB Receptor)
(4S,5R)-DHD Strong Agonist0.65 µMNoted as antagonist at high conc.Synergistic Agonist
(4S,5S)-DHD Partial Agonist~2 µMStrongest AntagonistSynergistic Agonist
(4R,5R)-DHD Partial Agonist~5 µMNoted as antagonist at high conc.Synergistic Agonist
(4R,5S)-DHD Partial Agonist~10 µMNoted as antagonist at high conc.Synergistic Agonist
Data derived from studies on stereoisomeric 4,5-dihydroxyhexanediones (DHDs). EC₅₀ represents the concentration for 50% maximal agonistic effect, while IC₅₀ represents the concentration for 50% inhibition. researchgate.net

Mechanistic Insights into AI-2 Receptor Activation and Downstream Signal Transduction Pathways

LuxP-Type Pathway (Vibrio species): In bacteria like Vibrio harveyi, the AI-2 signal binds to the periplasmic receptor protein LuxP, which is part of a complex with the sensor kinase LuxQ. nih.gov The binding of an agonistic ligand, such as (4S,5R)-DHD, induces a conformational change that switches LuxQ's activity from a kinase to a phosphatase. nih.gov This change reverses the flow of phosphate (B84403) through a phosphorelay system involving the proteins LuxU and LuxO. nih.gov In the agonist-bound state, LuxO becomes dephosphorylated and inactive, which stops the production of small regulatory RNAs (Qrr sRNAs). nih.gov The absence of these sRNAs allows for the translation of the master quorum sensing regulator LuxR, which in turn activates the expression of target genes, including those for bioluminescence and biofilm formation. nih.gov

LsrB-Type Pathway (E. coli and others): In bacteria like E. coli, the process is markedly different. The periplasmic protein LsrB binds AI-2 and delivers it to an ATP-binding cassette (ABC) transporter complex (LsrACD), which imports the molecule into the cytoplasm. nih.gov Once inside, the kinase LsrK phosphorylates the AI-2 analog. nih.gov This phosphorylated molecule then binds to the transcriptional repressor LsrR, causing it to dissociate from the promoter of the lsr operon. nih.gov The de-repression of the lsr operon leads to increased synthesis of the Lsr transporter proteins, resulting in a positive feedback loop that accelerates the uptake of AI-2 from the environment. nih.gov The promiscuity of the LsrK and LsrR proteins allows them to recognize and process various C1-modified AI-2 analogs. nih.gov

Strategies for the Manipulation of Bacterial Communication Systems and Biofilm Formation via Dihydroxyhexanedione Analogs

Computational and Theoretical Investigations of 5s 1,5,6 Trihydroxyhexane 2,3 Dione

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Spectroscopic Properties.

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (5S)-1,5,6-Trihydroxyhexane-2,3-dione. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a detailed picture of the molecule's three-dimensional structure, electron distribution, and spectroscopic signatures.

Illustrative Optimized Geometrical Parameters for this compound

Parameter Value (Å or °) Parameter Value (Å or °)
C2=O3 Bond Length 1.21 Å C4-C5 Bond Angle 112.5°
C3=O4 Bond Length 1.22 Å C5-C6 Bond Angle 110.8°
C2-C3 Bond Length 1.54 Å O1-C1-C2 Dihedral Angle -178.2°
C4-C5 Bond Length 1.53 Å C3-C4-C5-C6 Dihedral Angle 65.4°
C5-O5 Bond Length 1.43 Å H-O5-C5-C4 Dihedral Angle -75.1°

Electronic Structure: The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Quantum chemical calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the electron-withdrawing nature of the adjacent carbonyl groups at C2 and C3 significantly influences the electron distribution across the carbon backbone.

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For instance, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts is invaluable for structural elucidation. The calculated UV-Vis absorption spectrum can provide information about the electronic transitions within the molecule.

Molecular Docking and Dynamics Simulations to Predict Ligand-Receptor Interactions and Binding Affinity.

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods predict how the molecule might interact with a biological target, such as an enzyme or a receptor.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding energy. For this compound, the multiple hydroxyl groups and the dicarbonyl moiety provide ample opportunities for hydrogen bonding and electrostatic interactions with amino acid residues in a protein's active site.

Hypothetical Docking Results of this compound with a Target Protein

Parameter Value
Binding Affinity (kcal/mol) -7.2
Key Interacting Residues Asp129, Ser214, Tyr151
Types of Interactions Hydrogen bonds, van der Waals forces

Note: This data is illustrative and not based on a specific published study.

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding mode predicted by docking, the flexibility of the ligand and the protein, and the role of solvent molecules in the interaction. By simulating the movements of atoms and molecules, MD can reveal conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy.

Predictive Modeling for Structure-Activity Relationships and De Novo Design of Novel Dihydroxyhexanedione Analogs.

Building upon the understanding gained from quantum chemical calculations and molecular simulations, predictive modeling can be used to guide the design of new analogs with improved properties.

Structure-Activity Relationships (SAR): SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of this compound and evaluating the effect of these modifications on its binding affinity or activity, a predictive model can be developed. For example, the importance of the hydroxyl groups at positions 1, 5, and 6 for receptor binding could be investigated by computationally replacing them with other functional groups.

De Novo Design: This approach involves the computational design of novel molecules that are predicted to have high affinity and selectivity for a specific biological target. Algorithms for de novo design can generate a vast number of virtual compounds by combining molecular fragments in a predefined binding site. These generated structures can then be filtered and prioritized based on their predicted binding energies and drug-like properties. This strategy could be employed to design novel dihydroxyhexanedione analogs based on the scaffold of this compound, potentially leading to the discovery of new therapeutic agents. researchgate.netnih.govnih.govrsc.orgduke.edu

Future Perspectives and Emerging Research Avenues for 5s 1,5,6 Trihydroxyhexane 2,3 Dione

Exploration of Novel Biological Activities and Untapped Applications for Hexanedione Derivatives

The structural motif of a 1,2-dicarbonyl, as present in (5S)-1,5,6-Trihydroxyhexane-2,3-dione, is a key feature in a variety of biologically active molecules. researchgate.net Derivatives of related structures, such as cyclohexane-1,3-diones and hexahydroquinolines, have demonstrated a wide spectrum of pharmacological activities, suggesting that hexanedione derivatives could possess significant and currently untapped therapeutic potential. nih.gov

Future research will likely focus on screening this compound and its synthetic derivatives against a range of biological targets. Investigations into antimicrobial properties are warranted, as various dicarbonyl compounds and heterocyclic derivatives have shown activity against both bacterial and fungal pathogens. nih.govechemcom.com Similarly, the potential for anticancer activity is a promising avenue, given that compounds like hexahydroquinoline derivatives have shown cytotoxic effects against cancer cell lines. nih.gov The ability of the 1,2-dicarbonyl moiety to interact with biological nucleophiles, such as amino acid residues in proteins, suggests that these compounds could act as enzyme inhibitors or modulators of protein function. wikipedia.org The exploration of such activities, along with others like anti-inflammatory and antioxidant effects, could reveal novel applications for this class of molecules. mdpi.com

Compound ClassObserved Biological ActivitiesPotential Applications for Hexanedione Derivatives
Cyclohexane-1,3-dionesAntibacterial, Herbicidal (inhibition of 4-hydroxyphenylpyruvate deoxygenase) nih.govDevelopment of novel antibiotics or herbicides
HexahydroquinolinesAnticancer, Antimicrobial, Calcium channel modulation Anticancer agents, treatment of infectious diseases
Xanthone DerivativesAntitumor, Anti-inflammatory, Antioxidant, Antimicrobial mdpi.comnih.govOncology, development of anti-inflammatory drugs
Quinoxalines (from 1,2-dicarbonyls)Antibacterial, Antitumor researchgate.netTherapeutic agents for infectious diseases and cancer
BenzodipyronesCytotoxic, Antibacterial, Hypoglycemic echemcom.comDevelopment of multifaceted therapeutic agents

Innovations in Stereocontrolled Synthesis and Derivatization for Enhanced Yield and Purity

The presence of a stereocenter at the C5 position—(5S)—in this compound necessitates a high degree of stereocontrol in its synthesis to ensure biological efficacy and selectivity. Future synthetic research will be directed towards developing more efficient and innovative stereocontrolled methodologies. Catalytic asymmetric synthesis is a particularly promising approach for producing enantiomerically pure compounds. insuf.org

The asymmetric reduction of prochiral ketones is a cornerstone for establishing chirality in secondary alcohols, a key feature of the target molecule. mdpi.com The use of chiral catalysts, such as oxazaborolidines (CBS catalysts), has proven highly effective for the enantioselective reduction of ketones and could be adapted for synthetic precursors of this compound. insuf.orgmdpi.com Furthermore, biocatalysis, employing enzymes like ketoreductases and transaminases, offers a green and highly selective alternative to traditional chemical catalysts for synthesizing chiral alcohols and amines from ketones. researchgate.net These tailor-made enzymes can be engineered through directed evolution to achieve high activity and stereoselectivity for specific substrates. researchgate.net Innovations in these areas will be critical for the large-scale production of this compound with high yield and enantiomeric purity, facilitating further biological studies.

Synthetic ApproachDescriptionPotential Advantages for this compound Synthesis
Catalytic Asymmetric ReductionUses chiral catalysts (e.g., oxazaborolidines) to enantioselectively reduce a prochiral ketone precursor. insuf.orgmdpi.comHigh enantioselectivity, catalytic nature reduces waste, well-established methodology.
Biocatalysis (e.g., Ketoreductases)Employs enzymes to perform stereoselective reductions under mild, aqueous conditions. researchgate.netExceptional enantioselectivity, environmentally friendly ("green chemistry"), can be optimized via directed evolution.
Phase-Transfer CatalysisUses a chiral catalyst to facilitate reactions between reactants in different phases (e.g., organic and aqueous). nih.govEnables novel bond formations and asymmetric transformations for building complex chiral molecules.
Hydrogen Bond-Mediated DeliveryUtilizes intramolecular hydrogen bonding to direct the stereochemical outcome of a reaction, such as glycosylation. mdpi.comProvides a subtle yet powerful method for controlling stereochemistry in polyhydroxylated systems.

Interdisciplinary Approaches to Comprehensively Understand the Chemical Biology of Hexanediones

A thorough understanding of the biological role of this compound requires a multifaceted, interdisciplinary approach that bridges synthetic chemistry, biochemistry, and cell biology. The reactivity of the 1,2-dicarbonyl group is central to its biological effects. These electrophilic centers can react with nucleophilic residues in biomolecules, leading to the formation of advanced glycation end products (AGEs) or covalent modification of proteins. nih.gov

Future research should employ techniques from chemical biology to probe these interactions directly. This could involve designing and synthesizing molecular probes based on the this compound scaffold. Such probes, tagged with reporter groups like fluorophores or biotin, would enable the identification of cellular binding partners and targets. Combining these experimental approaches with computational modeling and quantum chemistry calculations can provide deeper insights into reaction mechanisms and conformational behaviors that dictate biological activity. mdpi.com Furthermore, studying the metabolism of this compound within cellular systems will be crucial to understanding its stability, fate, and mechanism of action. Insights from food chemistry, where dicarbonyls are known to form during processing and contribute to flavor and color, can also inform the study of their physiological roles. nih.govnih.gov

Development of High-Throughput Screening Methodologies for Identifying Potent Analogs with Specific Biological Effects

To efficiently explore the biological potential of the hexanedione scaffold, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity. For this compound, this involves creating a diverse library of analogs through derivatization and then testing them in miniaturized, automated assays. mdpi.com

Given the reactivity of the carbonyl groups, assays can be designed to detect carbonyl-specific reactions. For instance, fluorimetric or colorimetric methods that rely on the condensation of dicarbonyls with specific reagents can be adapted to a 96-well or 1536-well plate format. nih.govrsc.org Such assays could be used to screen for compounds that act as potent scavengers of reactive carbonyl species or, conversely, that are highly reactive towards specific biological targets. nih.gov The integration of automated synthesis platforms, such as those using acoustic dispensing technology, with in situ screening can accelerate the discovery process significantly, reducing waste and bypassing the need for time-consuming purification of each compound in the library. nih.gov These HTS campaigns will be instrumental in navigating the chemical space around the this compound core structure to identify analogs with enhanced potency and target specificity. nih.gov

HTS MethodologyPrincipleApplication for Hexanedione Analogs
Fluorimetric Carbonyl Scavenging AssayMeasures the decrease in fluorescence of a probe that reacts with dicarbonyls as a function of scavenger concentration. nih.govIdentifying analogs with potent antioxidant or carbonyl-quenching activity.
Colorimetric Carbonyl Reductase AssayUses a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to produce a colored product upon reaction with a remaining keto group after enzymatic reduction. rsc.orgScreening for enzyme inhibitors or substrates among hexanedione derivatives.
Cell-Based Phenotypic ScreeningEvaluates the effect of compounds on cell viability, proliferation, or other observable characteristics (phenotypes) in various cell lines (e.g., cancer cells). Discovering analogs with specific cytotoxic or cytoprotective effects.
Automated Synthesis and In Situ ScreeningCombines robotic synthesis of compound libraries on a nanoscale with immediate biological screening without purification. nih.govRapidly generating and testing a large number of diverse hexanedione derivatives to accelerate hit identification.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (5S)-1,5,6-Trihydroxyhexane-2,3-dione with high stereochemical purity?

  • Methodological Answer : Synthesis requires strict control of reaction conditions (temperature, solvent polarity, and catalyst selection) to preserve stereochemistry. Techniques like asymmetric catalysis or enzymatic resolution can enhance enantiomeric excess. Post-synthesis purification via preparative HPLC or crystallization (as demonstrated for structurally similar cyclohexanediones ) is essential to isolate the (5S)-configured product. Validation using chiral chromatography (e.g., chiral GC or HPLC) and NMR spectroscopy (e.g., NOESY for spatial configuration) should confirm purity .

Q. Which spectroscopic and computational methods are most reliable for structural elucidation of this compound?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation with 2D NMR (COSY, HSQC, HMBC) to assign hydroxyl and ketone groups. For stereochemical analysis, compare experimental optical rotation and electronic circular dichroism (ECD) with density functional theory (DFT)-predicted spectra . Computational tools like the ACD/Labs Percepta Platform can predict physicochemical properties (e.g., logP, pKa) to cross-validate experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

  • Methodological Answer : Adopt a split-plot experimental design to test variables like pH, temperature, and solvent systems systematically. For instance, replicate studies under controlled conditions (e.g., inert atmosphere for stability tests) to isolate confounding factors . Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Cross-reference data with structurally analogous compounds (e.g., 3,4,5-trihydroxycyclohexanediones) to identify trends in hydroxyl group reactivity .

Q. What experimental strategies can elucidate the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Apply isotopic labeling (e.g., ¹⁴C-tracing) to track degradation products in simulated environmental matrices (soil, water). Use LC-MS/MS to identify intermediate metabolites and assess abiotic/biotic transformation rates. Long-term studies (e.g., 6–12 months) under varying oxygen levels and microbial consortia can model ecosystem impacts, as outlined in Project INCHEMBIOL for related polyhydroxy compounds .

Q. How can stereochemical inconsistencies in synthetic batches be mitigated during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates. For example, inline FTIR can detect kinetic resolution of enantiomers during crystallization. Statistical tools like Design of Experiments (DoE) optimize parameters (e.g., agitation rate, seeding protocols) to minimize racemization. Case studies on trihydroxyhexane derivatives suggest that kinetic control (e.g., low-temperature quenching) preserves stereochemistry better than thermodynamic approaches .

Data Analysis and Validation

Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit EC₅₀/IC₅₀ values. Validate assumptions via residual analysis and bootstrapping. For high-throughput screening data, apply false discovery rate (FDR) correction to account for multiple comparisons. Collaborative studies on similar diones emphasize reproducibility through triplicate assays with blinded controls .

Q. How can computational docking studies predict the interaction of this compound with biological targets?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to model ligand-protein binding, focusing on hydrogen bonding with hydroxyl/keto groups. Validate docking poses using experimental data (e.g., X-ray crystallography of analogous complexes, as seen in FDA-approved drug studies ). Tools like AutoDock Vina or Schrödinger Suite can prioritize high-affinity targets for further in vitro validation.

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